Cas no 2137615-75-7 (Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide is a specialized organic compound featuring a difluorinated propanoic acid backbone with a phenylmethylpropylamino substituent and a terminal hydrazide group. This structure imparts unique reactivity, particularly in applications requiring selective acylation or hydrazone formation. The difluoro substitution enhances stability and influences electronic properties, while the hydrazide moiety offers versatility as a nucleophile or precursor for heterocyclic synthesis. Its functional groups make it valuable in pharmaceutical intermediates, agrochemical research, and materials science, where controlled derivatization is critical. The compound’s well-defined reactivity profile ensures reproducibility in synthetic workflows, supporting its use in precision chemical development.
Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide structure
2137615-75-7 structure
商品名:Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide
CAS番号:2137615-75-7
MF:C13H19F2N3O
メガワット:271.30626988411
CID:5298349

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide 化学的及び物理的性質

名前と識別子

    • 3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
    • Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide
    • インチ: 1S/C13H19F2N3O/c1-2-8-18(9-11-6-4-3-5-7-11)10-13(14,15)12(19)17-16/h3-7H,2,8-10,16H2,1H3,(H,17,19)
    • InChIKey: YHAVYIYLDXRKLJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NN)=O)(CN(CC1C=CC=CC=1)CCC)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 281
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 58.4

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-789781-0.25g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-789781-5.0g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
5.0g
$3479.0 2024-05-22
Enamine
EN300-789781-0.05g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
0.05g
$1008.0 2024-05-22
Enamine
EN300-789781-10.0g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
10.0g
$5159.0 2024-05-22
Enamine
EN300-789781-0.5g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
0.5g
$1152.0 2024-05-22
Enamine
EN300-789781-1.0g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-789781-2.5g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-789781-0.1g
3-[benzyl(propyl)amino]-2,2-difluoropropanehydrazide
2137615-75-7 95%
0.1g
$1056.0 2024-05-22

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide 関連文献

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazideに関する追加情報

Research Brief on Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide (CAS: 2137615-75-7)

Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide (CAS: 2137615-75-7) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This hydrazide derivative, characterized by its unique difluoro and phenylmethylpropylamino substituents, exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and targeted drug delivery. Recent studies have explored its potential as a versatile scaffold for the development of new therapeutic agents, with a focus on its mechanism of action, pharmacokinetics, and safety profile.

One of the key areas of research involving this compound is its role as a potent inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. Preliminary in vitro studies have demonstrated its ability to selectively bind to and inhibit enzymes such as cyclooxygenase-2 (COX-2) and certain kinases, which are critical targets in the treatment of chronic inflammation and cancer. The presence of the hydrazide moiety enhances its binding affinity and stability, making it a promising candidate for further drug development. Additionally, its difluoro substituents contribute to its metabolic stability, potentially reducing the risk of rapid degradation in vivo.

Recent advancements in synthetic chemistry have enabled the efficient production of Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide, with improved yields and purity. Researchers have optimized reaction conditions to minimize by-products and ensure scalability for industrial applications. These developments are crucial for facilitating preclinical and clinical studies, as they provide a reliable supply of the compound for further testing. Moreover, structural modifications of the compound are being explored to enhance its bioavailability and reduce potential side effects, thereby broadening its therapeutic applicability.

In vivo studies have provided preliminary evidence of the compound's efficacy and safety. Animal models of inflammation and cancer have shown significant reductions in disease markers following treatment with this hydrazide derivative. Notably, its pharmacokinetic profile indicates favorable absorption and distribution, with minimal accumulation in non-target tissues. These findings underscore its potential as a lead compound for the development of next-generation therapeutics. However, further studies are needed to fully elucidate its long-term effects and potential interactions with other drugs.

The broader implications of this research extend beyond its immediate therapeutic applications. The unique chemical properties of Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide make it a valuable tool for probing biological pathways and understanding the molecular basis of disease. Its versatility as a chemical probe could pave the way for the discovery of new drug targets and the development of innovative treatment strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice.

In conclusion, Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide represents a promising avenue for research in chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated pharmacological activity, position it as a compelling candidate for further investigation. As research progresses, this compound may hold the key to addressing unmet medical needs in inflammation, oncology, and beyond. Future studies should focus on optimizing its therapeutic index and exploring its potential in combination therapies, ultimately bringing it closer to clinical application.

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